molecular formula C27H25FN4O4S B2857913 4-((2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide CAS No. 1115434-36-0

4-((2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide

Cat. No. B2857913
CAS RN: 1115434-36-0
M. Wt: 520.58
InChI Key: XTHANNVYQZXULY-UHFFFAOYSA-N
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Description

4-((2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C27H25FN4O4S and its molecular weight is 520.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds with complex structures, including quinazolinones and triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. Such research demonstrates the potential of these compounds to serve as bases for developing new antimicrobial agents. For example, Bektaş et al. (2007) synthesized novel triazole derivatives and assessed their antimicrobial efficacy, highlighting the ongoing search for new compounds with beneficial biological activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antimicrobial and Anticonvulsant Activities

Further exploration into quinazolinone derivatives reveals their potential in both antimicrobial and anticonvulsant applications. Rajasekaran et al. (2013) synthesized thioxoquinazolinone derivatives, evaluating their efficacy against various microbial strains and their anticonvulsant activities. This research underscores the versatility of such compounds in medicinal chemistry, offering pathways to multifunctional drug development (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Novel Antimicrobial Agents

The search for novel antimicrobial agents continues with the synthesis of new chemical entities, such as quinazolinone and thiazolidinone derivatives. Desai, Vaghani, and Shihora (2013) developed fluorine-containing compounds with potential antimicrobial properties, illustrating the innovative approaches taken to combat resistant microbial strains. The design of these compounds often involves the incorporation of specific functional groups aimed at enhancing biological activity and solubility (Desai, Vaghani, & Shihora, 2013).

EGFR Inhibitors and Anticancer Applications

Quinazolinone derivatives have also been explored for their anticancer potential, particularly as inhibitors of the epidermal growth factor receptor (EGFR), which is a key target in cancer therapy. Zhang et al. (2021) discussed the synthesis and evaluation of 3-methylquinazolinone derivatives as EGFR inhibitors, demonstrating significant antiproliferative activities against tumor cells. This work highlights the role of structural optimization in developing more effective anticancer drugs (Zhang, Wang, Li, Le, Liu, Yang, Li, Bao, & Yan, 2021).

properties

IUPAC Name

4-[[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O4S/c1-36-15-14-29-25(34)19-12-10-18(11-13-19)16-32-26(35)20-6-2-4-8-22(20)31-27(32)37-17-24(33)30-23-9-5-3-7-21(23)28/h2-13H,14-17H2,1H3,(H,29,34)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHANNVYQZXULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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